molecular formula C6H6Br2N2O B1403587 3,5-Dibromo-2-methoxypyridin-4-amine CAS No. 1393563-12-6

3,5-Dibromo-2-methoxypyridin-4-amine

Cat. No.: B1403587
CAS No.: 1393563-12-6
M. Wt: 281.93 g/mol
InChI Key: VATSPPDLTHUICV-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H6Br2N2O and a molecular weight of 281.93 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms, a methoxy group, and an amine group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

The primary targets of 3,5-Dibromo-2-methoxypyridin-4-amine are currently unknown

Mode of Action

It’s known that the compound can be used in the synthesis of various organic compounds , suggesting it may interact with its targets through covalent bonding or intermolecular forces.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxypyridin-4-amine typically involves the bromination of 2-methoxypyridine followed by amination. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methoxypyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Arylboronic Acids: Reactants in coupling reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids produce various substituted pyridine derivatives .

Scientific Research Applications

3,5-Dibromo-2-methoxypyridin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2-methoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its methoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3,5-dibromo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATSPPDLTHUICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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